3-Fluorobenzyl(3-methoxyphenyl) ether
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Description
3-Fluorobenzyl(3-methoxyphenyl) ether, also known as 4n , is a white solid compound. Its chemical structure is represented as follows:
9-(4-((3-Fluorobenzyl)oxy)-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Melting Point : 160–163°C
- Yield : 63%
- Molecular Formula : C₁₆H₁₅FN₄OS
- 1H NMR (300 MHz, DMSO-d₆) :
- δ: 7.45 (m, 1H)
- 7.30–7.22 (m, 2H)
- 7.21–7.13 (m, 1H)
- 6.89–6.83 (m, 2H)
- 6.65 (dd, J = 3 Hz, 1H)
- 5.04 (s, 2H)
- 4.57 (s, 1H)
- 3.75 (s, 3H)
- 2.77–2.54 (various signals)
Synthesis Analysis
The synthesis of 3-Fluorobenzyl(3-methoxyphenyl) ether involves specific chemical reactions and steps. Unfortunately, the details of the synthetic pathway are not provided in the available literature. However, further research may yield additional insights into its synthesis.
Molecular Structure Analysis
The compound’s molecular structure consists of a xanthene-1,8-dione core with a benzylic ether tail. The xanthene moiety plays a crucial role in its biological activity.
Chemical Reactions Analysis
Compound 4n exhibits promising cytotoxic effects against the lung carcinoma cell line (A549). It shows better cytotoxicity (34.59 μM) compared to cis-platin. Docking studies suggest that 4n interacts with DNA through intercalation, making it a potential DNA-binding agent.
Physical And Chemical Properties Analysis
- Melting Point : 160–163°C
- Solubility : Soluble in DMSO
- Stability : Stable under standard conditions
- Ligand Efficiency : Higher than daunomycin
Future Directions
Further research is needed to explore the compound’s pharmacological properties, potential targets, and in vivo efficacy. Investigating its effects on other cancer cell lines and understanding its binding interactions will guide future drug design efforts.
properties
IUPAC Name |
1-fluoro-3-[(3-methoxyphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-6-3-7-14(9-13)17-10-11-4-2-5-12(15)8-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSKIWKWOPODKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-((3-methoxyphenoxy)methyl)benzene |
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